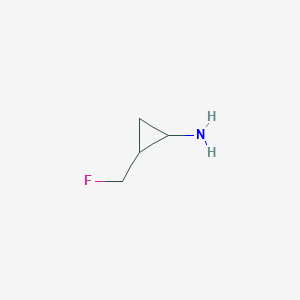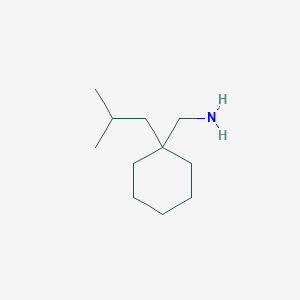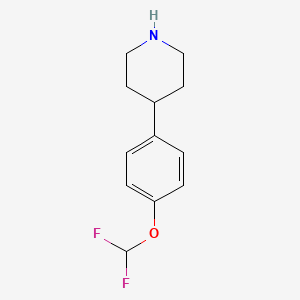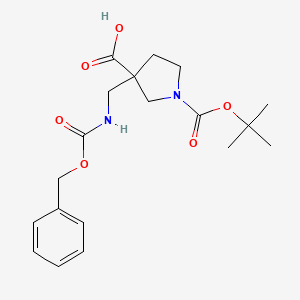![molecular formula C16H23NO2 B13536437 Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with an ethyl ester group and a phenyl group bearing an isopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is critical to minimize by-products and ensure scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the ester group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate pathways involved in inflammation, pain, or other physiological processes .
Comparaison Avec Des Composés Similaires
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the isopropyl group, resulting in different biological activity.
Ethyl 4-[4-(methyl)phenyl]pyrrolidine-3-carboxylate: Contains a methyl group instead of an isopropyl group, affecting its pharmacokinetics and potency.
Ethyl 4-[4-(tert-butyl)phenyl]pyrrolidine-3-carboxylate: The bulkier tert-butyl group influences its binding affinity and selectivity.
Uniqueness: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct pharmacological profile and therapeutic potential .
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
ethyl 4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-16(18)15-10-17-9-14(15)13-7-5-12(6-8-13)11(2)3/h5-8,11,14-15,17H,4,9-10H2,1-3H3 |
Clé InChI |
ZYXURYKQHDWWAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



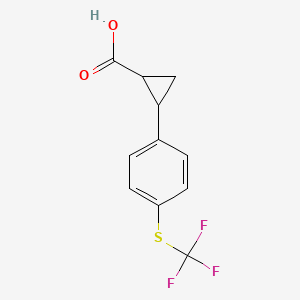
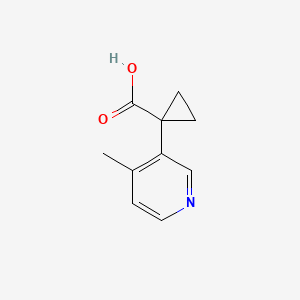
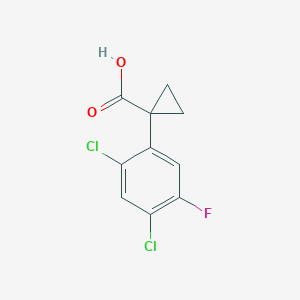
![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)



